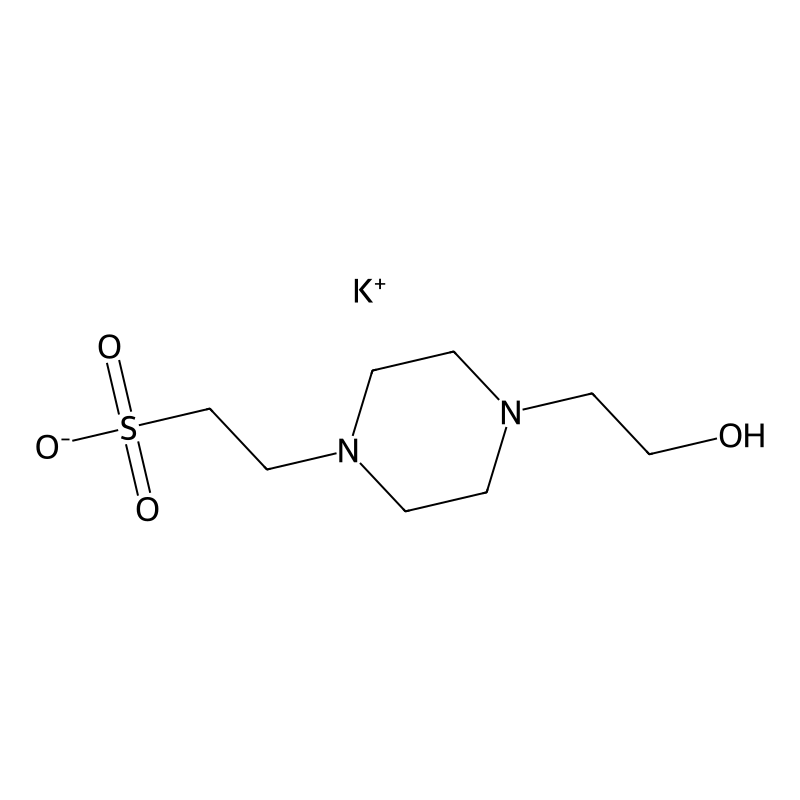

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, also commonly referred to as HEPES, is a widely used zwitterionic buffer in scientific research [, ]. Its properties make it particularly valuable for biological applications.

- Buffering Capacity: HEPES is a Good's buffer, meaning it has a good buffering capacity within a specific pH range. The pKa of HEPES is typically around 7.55 at 20°C, making it useful for maintaining physiological pH (around 7.4) in biological experiments [].

- Cell Compatibility: HEPES is minimally permeable to cell membranes, minimizing disruption to cellular processes []. This allows for the creation of stable buffer solutions for cell culture experiments.

- Wide Range of Applications: Due to its biocompatibility and physiological pH range, HEPES finds application in various scientific research areas, including:

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly known as HEPES potassium salt, is a zwitterionic buffering agent widely used in biological and biochemical research. Its molecular formula is C₈H₁₇KN₂O₄S, and it has a molecular weight of approximately 276.39 g/mol. The compound features a piperazine ring substituted with a hydroxyethyl group and an ethanesulfonic acid moiety, contributing to its buffering capabilities in physiological pH ranges (approximately 7.2 to 7.6) .

- Buffering Action: In aqueous solutions, it can accept or donate protons, maintaining stable pH levels which is crucial for many biochemical processes.

- Formation of Salts: It can react with acids to form various salts, enhancing its utility in different experimental conditions.

- Nucleophilic Substitution: The amine group in the piperazine ring can undergo nucleophilic substitution reactions, allowing for further derivatization.

HEPES potassium salt is primarily utilized as a buffering agent in cell culture and biochemical assays due to its low toxicity and minimal interference with biological systems. It stabilizes pH during enzymatic reactions and cellular processes, making it essential for:

- Cell Culture: Maintaining optimal pH conditions for cell growth.

- Enzyme Reactions: Providing a stable environment for enzymatic activities by preventing pH fluctuations.

- Electrophysiological Studies: Used in solutions for patch-clamp techniques to study ion channels.

Studies have indicated that HEPES does not significantly affect cell viability or function, which is crucial for experimental accuracy .

The synthesis of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate typically involves the following steps:

- Synthesis of 4-(2-hydroxyethyl)piperazine: This can be achieved through the reaction of piperazine with ethylene oxide.

- Formation of Ethanesulfonic Acid Derivative: The next step involves the sulfonation of ethane to create ethanesulfonic acid.

- Neutralization with Potassium Hydroxide: The ethanesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.

These methods ensure high purity and yield suitable for laboratory applications .

Research has shown that HEPES potassium salt interacts favorably with various biomolecules without significantly altering their structure or function. Interaction studies typically focus on:

- Protein Stability: Assessing how HEPES affects protein folding and stability under different conditions.

- Enzyme Activity: Evaluating the influence of HEPES on enzyme kinetics and reaction mechanisms.

These studies highlight its role as a non-inhibitory buffer that supports biological activity .

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate shares similarities with several other buffering agents, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate | C₈H₁₇N₂NaO₄S | Sodium salt variant; similar buffering capacity |

| N,N-Bis(2-hydroxyethyl)piperazine | C₈H₁₈N₂O₂ | Does not contain sulfonate; used as a ligand |

| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C₈H₁₉N₂O₄S | Acid form without potassium; used for similar applications |

The uniqueness of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate lies in its specific potassium salt form, which provides distinct solubility and ionic properties beneficial for biological systems while maintaining effective buffering capacity across physiological conditions .

Alkaline Neutralization Pathways Using Potassium Hydroxide

The production of potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly referred to as potassium 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid salt, involves a fundamental alkaline neutralization reaction between the parent acid and potassium hydroxide. This process represents the most straightforward and widely adopted method for producing the potassium salt form of this important buffering compound [1] [2] [3].

The neutralization reaction follows classical acid-base chemistry principles, where the sulfonic acid group of 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES) undergoes proton transfer to the hydroxide ion from potassium hydroxide [4] [5] [6]. The stoichiometric relationship for this neutralization typically employs a 1:0.5 molar ratio of HEPES to potassium hydroxide, reflecting the zwitterionic nature of the HEPES molecule [2] [3]. This half-equivalent ratio ensures complete neutralization of the sulfonic acid functionality while maintaining the desired pH characteristics of the resulting potassium salt.

The reaction mechanism proceeds through the formation of a potassium sulfonate salt, where the potassium cation associates with the deprotonated sulfonate anion. The piperazine ring system remains largely unaffected during this neutralization process, preserving the characteristic buffering properties of the molecule [7] [8]. The optimal pH range for this neutralization reaction is typically maintained between 7.0 and 8.2, corresponding to the effective buffering range of the HEPES system [7] [9] [8].

Temperature control during the neutralization process is critical for maintaining product quality and maximizing yield. Industrial processes typically operate at room temperature (20-25°C) to prevent thermal degradation of the organic components [9] [3]. The reaction proceeds rapidly under these conditions, with complete neutralization typically achieved within 0.5 to 2.0 hours of continuous mixing [1] [2].

The aqueous nature of this neutralization process requires careful control of water content, typically maintaining 90-95% water to ensure complete dissolution of reactants and proper reaction kinetics [2] [3]. The concentration of potassium hydroxide solution employed in industrial processes ranges from 0.5 to 5.0 molar, with 1.0 molar being the most commonly used concentration for optimal reaction control [9] [3].

Large-Scale Manufacturing Processes and Quality Control

Industrial production of potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate employs sophisticated manufacturing protocols designed to ensure consistent product quality and regulatory compliance. The large-scale synthesis typically begins with the preparation of high-purity HEPES free acid, which serves as the starting material for the neutralization process [10] [1].

The manufacturing process incorporates multiple quality control checkpoints throughout production to monitor critical parameters such as pH, conductivity, and purity levels [11] [12]. Modern industrial facilities employ automated pH monitoring systems that continuously track the neutralization reaction progress, enabling precise control of the endpoint pH [9] [3]. These systems typically maintain the final product pH within the narrow range of 7.4 to 7.6, which is optimal for most biological applications [9] [8].

Large-scale production facilities utilize reactor systems designed for efficient mixing and heat transfer, typically employing jacketed vessels with mechanical agitation systems [10] [1]. The reaction vessels are constructed from materials that resist corrosion from the alkaline conditions, commonly using stainless steel or specialized polymer-lined reactors [13] [14]. Temperature control systems maintain the reaction mixture at optimal temperatures while preventing localized overheating that could lead to product degradation.

Quality control protocols for large-scale manufacturing include comprehensive testing procedures that evaluate multiple product attributes. These protocols typically assess purity through titration methods, achieving assay values of 99.5% or higher for pharmaceutical-grade material [15] [16] [17]. Water content determination is performed using Karl Fischer titration, with specifications typically requiring less than 0.5% water content for pharmaceutical-grade products [17] [18].

The manufacturing process incorporates in-process controls that monitor reaction progress through real-time analytical techniques. These may include conductivity measurements to track the neutralization reaction completion and UV spectroscopy to monitor product formation [11] [12]. Advanced manufacturing facilities employ process analytical technology (PAT) systems that provide continuous monitoring of critical quality attributes throughout the production cycle [13] [14].

Batch-to-batch consistency is maintained through rigorous statistical process control methods that track key manufacturing parameters [13] [14]. These systems employ control charts and trend analysis to identify process variations before they impact product quality. Manufacturing facilities typically maintain detailed batch records that document all critical process parameters, ensuring full traceability of the production process [17] [18].

Purification Techniques for Research-Grade Material

The production of research-grade potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate requires specialized purification techniques to achieve the high purity levels demanded by scientific applications. The purification process typically begins with the crude product obtained from the alkaline neutralization reaction, which may contain residual starting materials, by-products, and inorganic impurities [19] [11].

Recrystallization represents the most commonly employed purification technique for research-grade material, offering an excellent balance between product purity and economic feasibility [19] [10]. The recrystallization process typically employs aqueous-alcoholic solvent systems, with methanol or ethanol being the preferred organic solvents [19] [10]. The solvent selection is critical, as it must provide sufficient solubility for the potassium salt while maintaining selectivity against common impurities [20] [21].

The recrystallization process involves dissolving the crude product in the minimum amount of hot solvent, followed by controlled cooling to induce crystal formation [19] [20]. Temperature control during the cooling process is essential for obtaining uniform crystal morphology and maximizing product recovery [20] [21]. Industrial recrystallization processes typically achieve purities in the range of 99.0 to 99.5%, with recovery yields of 85 to 90% [19] [10].

Chromatographic purification techniques are employed for applications requiring ultra-high purity levels. Ion exchange chromatography represents a particularly effective method for removing ionic impurities and achieving purities exceeding 99.5% [22] [23]. The ion exchange process typically employs strong cation exchange resins that selectively retain metal ion impurities while allowing the potassium salt to pass through [22] [23].

High-performance liquid chromatography (HPLC) can be employed for analytical-scale purification, particularly for specialized research applications [11] [12] [24]. Reverse-phase HPLC systems using C18 columns with aqueous-organic mobile phases can achieve purities exceeding 99.8%, although the technique is limited by its low throughput and high cost [11] [12] [24].

Nanofiltration technology has emerged as an effective purification method for removing low molecular weight impurities while retaining the desired product [19] [12]. This membrane-based separation technique can achieve purities in the range of 99.2 to 99.6% with recovery yields of 88 to 92% [19] [12]. The nanofiltration process is particularly effective for removing residual starting materials and small molecule impurities [19] [12].

Crystallization from ethanol represents an alternative purification approach that can achieve purities of 99.3 to 99.7% [19] [10]. This technique involves dissolving the crude product in hot ethanol, followed by controlled cooling to induce crystal formation [19] [20]. The ethanol crystallization process typically requires longer processing times but can be effective for removing specific types of impurities [19] [20].

Regulatory Compliance in Pharmaceutical-Grade Production

The production of pharmaceutical-grade potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate requires strict adherence to current Good Manufacturing Practice (cGMP) guidelines and regulatory standards established by international pharmaceutical authorities [13] [14] [17]. These regulations ensure that the manufacturing process consistently produces products that meet predetermined quality specifications and are suitable for use in pharmaceutical applications [13] [14] [17].

International Conference on Harmonisation (ICH) guidelines, particularly ICH Q7 for active pharmaceutical ingredients, provide the foundation for pharmaceutical-grade manufacturing processes [13] [14] [17]. These guidelines specify requirements for facility design, equipment qualification, process validation, and quality control systems [13] [14] [17]. Manufacturing facilities must be registered with appropriate regulatory authorities, such as the Food and Drug Administration (FDA) in the United States or the European Medicines Agency (EMA) in Europe [13] [14] [17].

The European Pharmacopoeia has established specific monographs for HEPES-containing compounds, including strict limits for impurities and quality specifications [25] [26]. For pharmaceutical applications, the European Pharmacopoeia prescribes a maximum limit of 200 micrograms per dose for HEPES content in radiopharmaceuticals intended for intravenous administration [25] [26]. This stringent requirement necessitates the development of sensitive analytical methods for HEPES quantification and impurity assessment [11] [12] [25].

Pharmaceutical-grade production facilities must implement comprehensive quality management systems that include documented procedures for all manufacturing operations [13] [14] [17]. These systems require the establishment of written procedures for equipment cleaning, maintenance, and calibration, as well as detailed batch records that document all critical process parameters [13] [14] [17]. The quality management system must also include procedures for investigating and correcting any deviations from established specifications [13] [14] [17].

Analytical method validation represents a critical component of pharmaceutical-grade production, requiring the establishment of validated test methods for all critical quality attributes [11] [12] [27]. These methods must demonstrate appropriate specificity, accuracy, precision, and sensitivity for their intended use [11] [12] [27]. The validation process typically includes evaluation of method linearity, range, detection limits, and robustness under various analytical conditions [11] [12] [27].

Environmental monitoring programs are mandatory for pharmaceutical-grade production facilities, requiring regular testing of air quality, water systems, and surface contamination [13] [14] [17]. These programs must include established alert and action limits for microbial contamination, with appropriate corrective actions when limits are exceeded [13] [14] [17]. The environmental monitoring data must be trended and reviewed regularly to identify potential contamination sources [13] [14] [17].

Change control procedures are essential for maintaining regulatory compliance, requiring documented evaluation and approval of any changes to manufacturing processes, equipment, or specifications [13] [14] [17]. These procedures must include impact assessments that evaluate the potential effects of proposed changes on product quality and regulatory compliance [13] [14] [17]. Significant changes may require regulatory notification or approval before implementation [13] [14] [17].

Supplier qualification and control represent critical aspects of pharmaceutical-grade production, requiring the establishment of approved supplier lists and regular auditing of key suppliers [13] [14] [17]. Raw material suppliers must be qualified through comprehensive assessments that evaluate their quality systems, manufacturing capabilities, and regulatory compliance status [13] [14] [17]. Incoming raw materials must be tested and approved before use in pharmaceutical production [13] [14] [17].

pH Buffering Range and Temperature Dependence

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate exhibits excellent buffering characteristics as a member of the Good's buffer family, demonstrating optimal performance within the physiological pH range [1] [2]. The compound functions as a zwitterionic buffer with two distinct dissociation constants that define its buffering capabilities [1] [3].

The primary buffering capacity of this compound is governed by its second dissociation constant (pKa2), which exhibits a value of 7.5 at 25°C [1] [2]. This pKa2 value positions the buffer optimally for maintaining physiological pH conditions, with the useful buffering range extending from 6.8 to 8.2 [1] [2] [4]. The first dissociation constant (pKa1) occurs at approximately 3.0 [1] [5], contributing to a secondary buffering region between pH 2.5 to 3.5, though this range finds limited application in biological systems [1].

Temperature dependence represents a critical aspect of this buffer's performance characteristics. The pKa2 value demonstrates a linear temperature coefficient of -0.014 per degree Celsius [6] [5] [7], indicating that the buffering capacity decreases with increasing temperature. This temperature sensitivity manifests as follows:

| Temperature (°C) | pKa2 Value | Reference |

|---|---|---|

| 0 | 7.85 | [8] [6] [7] |

| 20 | 7.55 | [8] [9] [6] |

| 25 | 7.48 | [10] [11] |

| 37 | 7.31 | [8] [6] [7] |

The temperature dependence follows the relationship: pKa2(T) = pKa2(25°C) - 0.014(T - 25) [6] [12], where T represents temperature in Celsius. This predictable temperature response enables accurate pH maintenance across varying thermal conditions, making it particularly suitable for applications requiring temperature transitions, such as cell culture work moving between room temperature and incubator conditions [10] [11].

Research has demonstrated that this temperature coefficient remains remarkably consistent across the entire physiologically relevant temperature range [6] [12]. The entropy and enthalpy changes associated with the ionization reaction contribute to this temperature sensitivity, with the negative temperature coefficient indicating that proton dissociation becomes less favorable at elevated temperatures [12].

Solubility Dynamics in Aqueous Systems

The aqueous solubility characteristics of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate demonstrate exceptional performance across diverse solution conditions. The compound exhibits high water solubility with a documented solubility of 0.5 g/mL in water, producing clear and colorless solutions [2] [13] [4]. This corresponds to approximately 1.8 M molar concentration, significantly exceeding the requirements for most buffering applications [13].

The zwitterionic nature of the molecule contributes substantially to its excellent solubility characteristics [14] [3]. The presence of both positively charged piperazine nitrogen atoms and negatively charged sulfonate groups creates a highly hydrated molecular structure that readily dissolves in aqueous environments [14]. Unlike many organic compounds, this buffer maintains solubility across a broad pH range without precipitation or phase separation [15].

Ionic strength effects on solubility have been systematically investigated, revealing that the compound maintains stability in saline solutions with ionic strengths up to 0.16 mol/kg [16] [17]. Studies conducted across isotonic conditions demonstrate that the buffer retains its solubility characteristics even in the presence of physiological salt concentrations [17]. The interaction with common electrolytes such as sodium chloride, potassium chloride, and calcium chloride does not significantly impact dissolution behavior [16].

Temperature-dependent solubility studies indicate enhanced dissolution at elevated temperatures, consistent with typical salt behavior [7]. At 0°C, saturated solutions of the free acid form reach concentrations of 2.25 M [18] [7], while at physiological temperatures (37°C), solubility increases further, supporting applications requiring concentrated stock solutions [7].

The compound demonstrates excellent stability in aqueous solution across the entire useful pH range [18]. Solutions may be autoclaved under standard conditions without significant degradation, making them suitable for sterile applications [18] [7]. The stability extends to long-term storage, with properly prepared solutions maintaining their buffering capacity for extended periods when stored appropriately [18].

Phase behavior studies reveal interesting interactions with organic co-solvents. Research has demonstrated that the addition of this buffer to aqueous solutions containing organic solvents such as tetrahydrofuran, acetone, or alcohols can induce phase separation, with the buffer preferentially partitioning into the aqueous phase [15] [19]. This behavior suggests potential applications in separation processes and highlights the strong hydrophilic character of the compound [15].

Metal Chelation Properties and Interference Profiles

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate exhibits minimal metal chelation properties, making it particularly valuable for applications involving metal-dependent enzymes and systems where metal ion availability must be preserved [1] [20] [21]. This characteristic distinguishes it from many other biological buffers that demonstrate significant metal binding interference [20].

Comprehensive metal binding studies have evaluated interactions with physiologically and analytically relevant metal ions. The buffer demonstrates negligible binding to essential divalent cations including magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺) [1] [22] [20]. This characteristic proves particularly advantageous for enzyme assays and cell culture applications where these metals serve as essential cofactors [22] [21].

Transition metal interactions present a more complex profile. Copper (Cu²⁺) represents the most extensively studied system, with research demonstrating weak but detectable interaction [20] [23] [24]. Potentiometric and spectroscopic studies suggest formation of low-stability complexes with copper, though the binding constants remain sufficiently low to avoid significant interference in most applications [24]. Similar weak interactions have been reported for zinc (Zn²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), with stability constants typically below log K = 3.0 [20] [23].

Lanthanide binding studies reveal more substantial interactions. Europium (Eu³⁺) complexation has been thoroughly characterized using time-resolved laser-induced fluorescence spectroscopy and nuclear magnetic resonance techniques [25]. The interaction occurs primarily through coordination to the piperazine nitrogen atoms, with stability constants in the range of log K = 2.5-3.0 [25]. The binding site identification through NMR studies shows that protons associated with the six-membered piperazine ring experience the strongest lanthanide-induced effects, confirming nitrogen coordination rather than sulfonate group involvement [25].

Iron (Fe³⁺) interactions demonstrate essentially no detectable binding under physiologically relevant conditions [20]. This characteristic makes the buffer particularly suitable for studies involving iron-dependent processes, including protein biochemistry and oxidative stress research [20]. The absence of iron binding eliminates concerns about interference with iron-dependent enzyme activities or iron bioavailability studies [20].

Practical implications of these metal chelation properties extend across multiple application domains. In enzyme assays, the minimal metal binding ensures that cofactor availability remains uncompromised [26] [21]. For metalloproteins and metal-dependent enzymes, this buffer provides stable pH control without disrupting essential metal-protein interactions [26]. In cell culture applications, the lack of significant metal chelation preserves the availability of trace metals essential for cellular metabolism [27].

Comparative analysis with other biological buffers highlights the advantageous metal chelation profile. Unlike TRIS buffer, which shows significant binding to multiple transition metals, or EDTA-containing systems that demonstrate strong chelation, this buffer maintains metal ion availability while providing effective pH control [20] [26]. This characteristic positions it as an optimal choice for metal-sensitive experimental systems [26] [21].

Photochemical Stability and Light Sensitivity Mechanisms

The photochemical behavior of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate represents a critical consideration for laboratory applications, particularly those involving light exposure or photosensitive biological systems. The compound demonstrates variable photostability depending on environmental conditions and the presence of specific co-factors [1] [28] [29].

Intrinsic photochemical stability of the buffer molecule shows reasonable resistance to photodegradation under normal laboratory lighting conditions when used alone [30]. However, the presence of riboflavin dramatically alters this stability profile, leading to significant photochemical reactions [1] [28] [29] [31]. This interaction represents one of the most thoroughly characterized photochemical processes involving Good's buffers [28].

Riboflavin-mediated photochemistry occurs through a well-defined mechanism involving triplet state riboflavin as the reactive intermediate [28] [29]. When solutions containing both the buffer and riboflavin are exposed to visible light, particularly in the blue wavelength region (400-500 nm), riboflavin absorption leads to intersystem crossing and formation of the triplet excited state [28] [29]. This triplet riboflavin then reacts with the buffer molecule, resulting in hydrogen peroxide production as the primary toxic product [28] [29].

Mechanistic studies reveal that the photochemical reaction requires only the simultaneous presence of the buffer, riboflavin, and light exposure - other medium constituents are not necessary for the reaction to proceed [28]. The reaction efficiency increases with light intensity and exposure duration, with significant hydrogen peroxide generation occurring within three hours of ambient light exposure [28] [32]. Hydrogen peroxide concentrations can reach 100 μM or higher under typical cell culture conditions with standard lighting [29].

Spectral sensitivity analysis demonstrates that blue light (445 nm) produces the most rapid photodegradation of buffer solutions [30]. Under high-intensity blue LED illumination (60 mW/cm²), buffer degradation occurs within minutes, while normal laboratory lighting conditions produce more gradual effects over hours [30]. UV-A radiation (320-400 nm) also promotes photochemical reactions, though with different product profiles compared to visible light exposure [29].

Cytotoxicity implications of the photochemical processes have been extensively documented. The hydrogen peroxide generated through riboflavin-mediated photochemistry produces significant cytotoxic effects in cell culture systems [28]. Complete inhibition of cellular metabolic activity can occur when cell culture media containing both buffer and riboflavin is exposed to light for three hours prior to cell addition [28]. This cytotoxicity is primarily attributable to hydrogen peroxide, though other reactive oxygen species may contribute to the overall toxic response [28] [29].

Protective measures for minimizing photochemical damage include storage in darkness and the use of amber containers for buffer-containing solutions [31] [32]. When riboflavin is present in experimental systems, such as cell culture media, it is strongly recommended to maintain solutions in darkness as much as possible during preparation and storage [1] [31]. Some laboratories employ antioxidant additives or alternative buffer systems when extensive light exposure is unavoidable [31].

Temperature interactions with photochemical processes show that elevated temperatures can accelerate both the photochemical reaction rates and the subsequent degradation processes [30]. This temperature dependence necessitates particular care in applications involving both heat and light exposure, such as certain microscopy techniques or heated cell culture manipulations [30].

Alternative photosensitizers beyond riboflavin can also promote buffer photodegradation. Tryptophan, which absorbs in the UV-A region, can participate in similar photochemical processes, though typically with lower efficiency than riboflavin [29]. The presence of multiple photosensitizers can lead to additive or synergistic effects on buffer degradation [29].